Artemisinin

Description

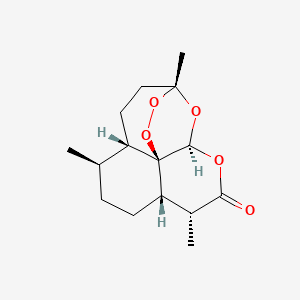

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040652 | |

| Record name | Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-64-9 | |

| Record name | Artemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63968-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisinin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemisinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | artemisinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RMU91N5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Artemisinin: A Paradigm Shift in Antimalarial Therapy

An In-depth Technical Guide on the Journey from Traditional Chinese Medicine to a Nobel Prize-Winning Global Health Solution

Foreword

The relentless battle against malaria, a parasitic disease that has plagued humanity for millennia, has been marked by a series of scientific breakthroughs and devastating setbacks. The emergence of widespread resistance to conventional antimalarial drugs, such as chloroquine, in the mid-20th century created a global health crisis, particularly in Southeast Asia and Africa. This dire situation necessitated a paradigm shift in drug discovery. This technical guide provides a comprehensive account of the remarkable discovery of artemisinin, a potent antimalarial compound isolated from the plant Artemisia annua. It traces the journey from its roots in traditional Chinese medicine to its elucidation as a life-saving therapeutic, culminating in a Nobel Prize and the establishment of this compound-based combination therapies (ACTs) as the global standard of care. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also a deep dive into the scientific methodologies, the causality behind experimental choices, and the enduring legacy of this monumental discovery.

The Historical Imperative: A World in Need of a New Antimalarial

By the 1960s, the efficacy of chloroquine, the frontline antimalarial drug, was severely compromised due to the emergence and spread of resistant strains of Plasmodium falciparum, the deadliest malaria parasite. This growing resistance posed a significant threat to global health and had a particularly devastating impact on military and civilian populations in Southeast Asia.[1] The Vietnam War, for instance, saw malaria causing tremendous casualties among North Vietnamese soldiers, who were battling chloroquine-resistant strains of the parasite.[2] This critical situation prompted a global search for new antimalarial agents.

In response to a request for assistance from North Vietnam, the Chinese government initiated a top-secret military research program on May 23, 1967, codenamed "Project 523".[2][3] This ambitious project brought together over 500 scientists from various institutions with the singular goal of discovering a novel treatment for chloroquine-resistant malaria.[2] The project was divided into three main streams: one focused on synthesizing new chemical compounds, another on investigating existing drugs, and a third, which would prove to be the most fruitful, dedicated to exploring traditional Chinese medicine.[2]

A Return to Ancient Wisdom: The Clue in Traditional Chinese Medicine

The investigation into traditional Chinese medicine was a logical, yet challenging, path. Chinese medical texts, spanning centuries, contained a wealth of knowledge on the use of herbal remedies for various ailments, including fevers, a hallmark symptom of malaria.[4][5] The earliest known reference to the medicinal use of Artemisia annua, known as "qinghao" in Chinese, dates back to 168 B.C. in a medical treatise titled "Fifty-two Prescriptions" discovered in a Han Dynasty tomb.[6][7]

A pivotal moment in the rediscovery of qinghao's antimalarial properties came from the work of Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine in Beijing, who was appointed head of her institution's Project 523 research group in 1969.[4][3] Tu and her team systematically scoured ancient medical texts and folk remedies.[1][8] Her research led her to a 4th-century text, "The Handbook of Prescriptions for Emergency Treatments" by Ge Hong, which described the use of qinghao for treating fevers.[9] Crucially, the text detailed a specific method of preparation: steeping a handful of the herb in cold water and drinking the juice.[9] This seemingly minor detail would prove to be the key to unlocking the plant's potent antimalarial properties.

The Scientific Breakthrough: From Plant to Potent Compound

The Critical Insight: Low-Temperature Extraction

Early experiments by Tu Youyou's team and other groups within Project 523 using conventional hot water extraction methods on Artemisia annua yielded inconsistent and often disappointing results.[10] This is because the high temperatures were destroying the active compound.[10] Recalling Ge Hong's ancient text, Tu hypothesized that the active ingredient in qinghao was heat-sensitive.[4][8] This led her to propose a novel, low-temperature extraction method using ether as the solvent.[8][10]

In 1971, this methodological shift proved to be the breakthrough. The ether extract of Artemisia annua showed 100% efficacy in clearing the malaria parasite in rodent models.[1][8] This was a landmark achievement that set the stage for the isolation of the active compound.

Experimental Protocol: Low-Temperature Ether Extraction of Artemisia annua

The following protocol is a generalized representation of the low-temperature extraction method that was pivotal in the discovery of this compound.

Objective: To extract the heat-labile antimalarial compound from the dried leaves of Artemisia annua.

Materials:

-

Dried and powdered leaves of Artemisia annua

-

Diethyl ether (analytical grade)

-

Large-capacity flask with a stopper

-

Mechanical stirrer or shaker

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Preparation: Weigh a known quantity of dried, powdered Artemisia annua leaves and place them in the extraction flask.

-

Solvent Addition: Add a sufficient volume of diethyl ether to completely submerge the plant material (a common ratio is 1:5 to 1:10 w/v).

-

Extraction: Stopper the flask and agitate the mixture at room temperature for an extended period (e.g., 24 hours) using a mechanical stirrer or shaker. This prolonged, gentle agitation at a low temperature is crucial to ensure efficient extraction without degrading the active compound.

-

Filtration: Separate the plant residue from the ether extract by filtration.

-

Re-extraction (Optional but Recommended): To maximize the yield, the plant residue can be subjected to one or more additional rounds of extraction with fresh diethyl ether.

-

Concentration: Combine the ether extracts and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature (typically below 40°C) to obtain a crude extract.

Causality of Experimental Choices:

-

Low Temperature: This was the most critical parameter, directly addressing the hypothesis that the active compound was heat-sensitive.

-

Diethyl Ether: Ether is a non-polar solvent, which proved to be effective in extracting the lipophilic this compound molecule. Its low boiling point also facilitated easy removal during the concentration step without excessive heating.

-

Prolonged Agitation: This ensured sufficient time for the solvent to penetrate the plant material and dissolve the active compound, compensating for the slower extraction kinetics at low temperatures.

Isolation and Purification: Obtaining Crystalline this compound

Following the successful extraction, the next challenge was to isolate and purify the active compound from the crude extract. In 1972, Tu Youyou and her team successfully obtained a pure, crystalline substance which they named "qinghaosu," now known internationally as this compound.[8][11]

The purification process typically involved silica gel column chromatography, a standard technique for separating compounds based on their polarity.

Experimental Protocol: Purification of this compound by Silica Gel Chromatography

Objective: To isolate pure this compound from the crude ether extract of Artemisia annua.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

Visualizing agent (e.g., anisaldehyde-sulfuric acid reagent)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., n-hexane) and carefully pack it into the chromatography column to create a uniform stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system (e.g., by increasing the proportion of ethyl acetate in n-hexane). This gradient elution allows for the separation of compounds with different polarities.

-

Fraction Collection: Collect the eluate in a series of small fractions.

-

Monitoring by TLC: Monitor the separation process by spotting small aliquots of the collected fractions onto TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots using a suitable reagent. This compound will appear as a distinct spot with a specific retention factor (Rf) value.

-

Pooling and Concentration: Identify and combine the fractions containing pure this compound. Evaporate the solvent from the pooled fractions under reduced pressure to yield crystalline this compound.

-

Recrystallization: Further purify the crystalline this compound by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) to obtain highly pure crystals.[10]

Self-Validating System: The purity of the isolated this compound can be validated through several analytical techniques, including:

-

Melting Point Determination: Pure this compound has a characteristic melting point of 156-157°C.[11]

-

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the chemical structure and molecular weight of the isolated compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product with high accuracy.

Unraveling the Molecular Architecture and Mechanism of Action

Structural Elucidation: A Novel Sesquiterpene Lactone

The determination of this compound's chemical structure was a collaborative effort within Project 523. In 1977, the structure was finally elucidated, revealing a novel sesquiterpene lactone with a unique and unprecedented 1,2,4-trioxane endoperoxide bridge.[1][9] This endoperoxide bridge is the key to this compound's potent antimalarial activity.[9][12] The molecular formula was determined to be C15H22O5.[11]

Mechanism of Action: A Radical Approach to Killing the Parasite

The exact mechanism of action of this compound has been the subject of extensive research, and while not fully elucidated, a general consensus has emerged.[9] this compound is a prodrug that is converted to its active metabolite, dihydrothis compound.[13] The activation of this compound is thought to be initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by the iron(II) present in heme, a byproduct of hemoglobin digestion by the malaria parasite within infected red blood cells.[13][14]

This cleavage generates highly reactive carbon-centered free radicals.[14] These free radicals then go on to damage a wide range of vital parasite biomolecules, including proteins and lipids, leading to oxidative stress and ultimately, the death of the parasite.[13] This heme-mediated activation provides a degree of selectivity, as the parasite-infected red blood cells have a much higher concentration of heme compared to healthy cells.[14]

From Discovery to Global Impact: The Rise of this compound-Based Combination Therapies (ACTs)

Despite its potent and rapid action against the malaria parasite, this compound has a short biological half-life.[15] When used as a monotherapy, this can lead to incomplete parasite clearance and the potential for the development of drug resistance.[13] To address this, and to enhance treatment efficacy, this compound and its derivatives (such as artesunate and artemether) are now used in combination with longer-acting partner drugs with different mechanisms of action.[15][16] These this compound-based combination therapies (ACTs) are now the World Health Organization (WHO) recommended first-line treatment for uncomplicated P. falciparum malaria worldwide.[15][17]

Table 1: Commonly Used this compound-Based Combination Therapies (ACTs)

| This compound Derivative | Partner Drug | Key Features |

| Artemether | Lumefantrine | First fixed-dose ACT prequalified by the WHO. Widely used in Africa.[15] |

| Artesunate | Amodiaquine | Effective in areas with chloroquine resistance. |

| Artesunate | Mefloquine | Highly effective, but potential for neuropsychiatric side effects from mefloquine. |

| Dihydrothis compound | Piperaquine | Long half-life of piperaquine provides post-treatment prophylaxis. |

| Artesunate | Sulfadoxine-Pyrimethamine | Efficacy is compromised in areas with high levels of resistance to SP. |

The development of ACTs represents a major triumph in the fight against malaria, significantly reducing malaria-related morbidity and mortality globally.[3]

Conclusion: A Legacy of Scientific Perseverance and Global Collaboration

The discovery of this compound is a testament to the power of integrating traditional knowledge with modern scientific rigor. It is a story of perseverance, ingenuity, and the unwavering dedication of scientists like Tu Youyou and the broader team of Project 523. For her pivotal role in this discovery, Tu Youyou was awarded the 2015 Nobel Prize in Physiology or Medicine, a long-overdue recognition of a discovery that has saved millions of lives.[4][18][19]

The journey of this compound from an ancient Chinese herbal remedy to the cornerstone of modern antimalarial therapy offers invaluable lessons for drug discovery and development. It underscores the importance of exploring natural products as a source of novel therapeutic agents and highlights the critical need for global collaboration in addressing pressing public health challenges. While the emergence of this compound resistance in some regions presents a new challenge, the legacy of this remarkable discovery continues to inspire the next generation of scientists in the ongoing fight against malaria.[17]

References

- 1. laskerfoundation.org [laskerfoundation.org]

- 2. Project 523 - Wikipedia [en.wikipedia.org]

- 3. The discovery of this compound and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. Ancient Chinese anti-fever cure becomes panacea for malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Artemisia annua anamed (A-3) – a brief history - MALARIA [malaria-cure.it]

- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 8. Tu Youyou - Wikipedia [en.wikipedia.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of this compound (Qinghaosu) [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. This compound: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. malariaconsortium.org [malariaconsortium.org]

- 17. Nobel Prize awarded to Chinese scientist for discovering this compound | The Malaria Elimination Initiative [shrinkingthemalariamap.org]

- 18. Youyou Tu: significance of winning the 2015 Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tu Youyou won Nobel Prize in Physiology or Medicine | Today in History | Fun Fact | Our China Story [ourchinastory.com]

The Endoperoxide Bridge of Artemisinin: A Technical Guide to its Central Role in Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Artemisinin and its derivatives represent the cornerstone of modern antimalarial therapy, and their remarkable efficacy is intrinsically linked to a unique chemical feature: the 1,2,4-trioxane heterocycle, containing an endoperoxide bridge. This guide provides a comprehensive technical overview of the function of this critical pharmacophore. We will delve into the mechanistic intricacies of its activation, the subsequent cascade of cytotoxic events, and the experimental methodologies employed to elucidate its function. This document is intended to serve as a detailed resource for researchers actively engaged in antimalarial drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Endoperoxide Bridge as the Engine of Antimalarial Action

This compound, a sesquiterpene lactone isolated from the plant Artemisia annua, revolutionized the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum.[1] The molecule's potent and rapid parasiticidal activity is unequivocally attributed to its endoperoxide bridge.[2][3] Derivatives of this compound, such as artesunate, artemether, and dihydrothis compound (DHA), all retain this essential structural motif, underscoring its central role in their mechanism of action.[3][4] A derivative lacking this bridge, deoxythis compound, is devoid of antimalarial activity, providing conclusive evidence of the endoperoxide's necessity.[2]

The prevailing and most widely accepted theory of this compound's action hinges on the iron-mediated cleavage of this endoperoxide bridge.[5][6] The intraerythrocytic malaria parasite digests copious amounts of host hemoglobin within its digestive vacuole, releasing large quantities of heme, a rich source of ferrous iron (Fe²⁺).[7][8] This unique physiological environment of the parasite provides the specific trigger for the activation of this compound, ensuring its selective toxicity.

This guide will systematically deconstruct the function of the endoperoxide bridge, from its initial interaction with heme-iron to the downstream molecular damage that ultimately leads to parasite death.

The Activation Cascade: A Heme-Triggered Radical Storm

The activation of the this compound endoperoxide bridge is a finely tuned process that exploits the parasite's own metabolic activity. It can be conceptualized as a two-step mechanism: activation and alkylation.[5][9]

2.1. Reductive Cleavage by Ferrous Heme

The process is initiated by the interaction of the endoperoxide bridge with ferrous heme (Fe²⁺-protoporphyrin IX).[10][11] This interaction catalyzes the reductive cleavage of the O-O bond within the 1,2,4-trioxane ring.[12] Computational studies suggest that both heterolytic and homolytic scission pathways are possible, with the reductive heterolytic cleavage being a well-accepted model.[12][13] This initial cleavage generates highly reactive oxygen-centered radicals.[11]

2.2. Generation of Cytotoxic Carbon-Centered Radicals

These initial oxygen-centered radicals are transient and rapidly rearrange to form more stable and highly cytotoxic carbon-centered radicals.[2][11] This rearrangement is a critical step, as these carbon-centered radicals are the primary effectors of parasiticidal activity.[1]

The following diagram illustrates the proposed activation pathway of the this compound endoperoxide bridge by ferrous heme, leading to the formation of cytotoxic radical species.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | this compound Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A spectrophotometric assay for quantification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. journals.asm.org [journals.asm.org]

- 7. [PDF] Development of HPLC analytical protocol for this compound quantification in plant materials and extracts SUMMARY | Semantic Scholar [semanticscholar.org]

- 8. This compound activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alternative methods for the Plasmodium falciparum this compound ring-stage survival assay with increased simplicity and parasite stage-specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Endoperoxide Bridgehead: A Technical Guide to the Chemical Structure and Properties of Artemisinin

Introduction

Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, represents a cornerstone in the global fight against malaria.[1][2] Its discovery by Tu Youyou, for which she was awarded the 2015 Nobel Prize in Physiology or Medicine, marked a paradigm shift in antimalarial therapy, particularly for infections caused by multi-drug resistant strains of Plasmodium falciparum.[3] This guide provides an in-depth technical exploration of the chemical structure of this compound, its unique physicochemical and pharmacokinetic properties, and the intricate mechanism of action that underpins its potent antimalarial efficacy. We will delve into the causality behind its bioactivation and detail established experimental protocols for its study, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. The Molecular Architecture of this compound: A Unique Sesquiterpene Lactone

This compound's remarkable biological activity is intrinsically linked to its complex and unique chemical structure.[4] It is classified as a sesquiterpene lactone, characterized by a tetracyclic scaffold.[3][5] The defining feature of this compound, and the cornerstone of its antimalarial properties, is the presence of an endoperoxide 1,2,4-trioxane ring.[1][2][3] This peroxide bridge is a rare motif in natural products and is the key to this compound's mechanism of action.[3]

Key structural features include:

-

Endoperoxide Bridge: This O-O bond within the 1,2,4-trioxane ring is the pharmacophore responsible for the molecule's antimalarial activity.[1][2]

-

Sesquiterpene Lactone Core: This provides the rigid tetracyclic framework that holds the endoperoxide bridge in a conformationally constrained position.

-

Stereochemistry: The specific stereochemical configuration of this compound is crucial for its biological activity.[6]

Semi-synthetic derivatives of this compound, such as dihydrothis compound (DHA), artemether, and artesunate, have been developed to improve its pharmacokinetic properties.[1][2][6][7] These derivatives are all based on the core this compound structure and retain the essential endoperoxide bridge.[1][2]

Caption: Chemical structure of this compound highlighting the key functional groups.

II. Physicochemical and Pharmacokinetic Profile

Understanding the physicochemical and pharmacokinetic properties of this compound is crucial for its effective clinical use and for the design of new derivatives with improved therapeutic profiles.

Physicochemical Properties

This compound exhibits poor solubility in both water and oil, which presents a challenge for its formulation and bioavailability.[8][9] It is, however, soluble in many aprotic solvents.[8] Despite containing a seemingly unstable endoperoxide bridge, this compound is surprisingly thermostable, with a melting point of approximately 156-157°C.[8] However, it is unstable in the presence of acid or alkali.[8]

| Property | Value | Reference |

| Melting Point | 151.03 - 157 °C | [8][10] |

| Aqueous Solubility | Poor | [8][9] |

| Stability | Thermostable, but unstable in acidic or alkaline conditions | [8] |

Pharmacokinetic Properties

This compound and its derivatives are characterized by rapid absorption and elimination.[11][12] A key feature of their pharmacokinetics is their conversion to a biologically active metabolite, dihydrothis compound (DHA).[11][12] In the case of artesunate, this hydrolysis is so rapid that it is considered a pro-drug for DHA.[11][12] The metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP2B6 and, to a lesser extent, CYP3A4.[13] Repeated administration of this compound can lead to autoinduction of these enzymes, resulting in decreased plasma concentrations.[14]

| Parameter | Description | Reference |

| Absorption | Rapid | [11][12] |

| Metabolism | Hydrolyzed to active metabolite dihydrothis compound (DHA) | [11][12] |

| Primarily by CYP2B6 and CYP3A4 | [13] | |

| Elimination | Rapid | [11][12] |

| Special Features | Autoinduction of metabolism with repeated dosing | [14] |

III. Mechanism of Action: The Iron-Mediated Assault

The antimalarial activity of this compound is a consequence of a fascinating and potent mechanism of action that hinges on the unique chemistry of its endoperoxide bridge.[1][2] The prevailing and widely accepted theory posits a two-step process: activation followed by alkylation.[15][16]

Activation by Intraparasitic Iron

The malaria parasite, during its intraerythrocytic stage, digests large amounts of host hemoglobin, leading to the accumulation of heme and free ferrous iron (Fe²⁺) within its digestive vacuole.[17][18] This iron-rich environment is the key that unlocks the cytotoxic potential of this compound.[15][16] The endoperoxide bridge of this compound undergoes a reductive cleavage catalyzed by intraparasitic heme-iron.[16][18][19] This reaction, akin to a Fenton-type reaction, generates highly reactive oxygen species (ROS) and carbon-centered free radicals.[15][17][20]

Caption: Iron-mediated activation of this compound.

Downstream Cytotoxic Effects

The generated free radicals are highly cytotoxic and wreak havoc within the parasite, leading to its death.[17] These radicals indiscriminately attack and damage a wide range of vital biomolecules, including:

-

Protein Alkylation: The carbon-centered radicals form covalent bonds with parasite proteins, leading to their dysfunction.[15] This widespread protein damage, or "proteopathy," is a major contributor to parasite killing.[21]

-

Lipid Peroxidation: ROS can initiate a chain reaction of lipid peroxidation, damaging parasite membranes and leading to a loss of integrity.[22]

-

DNA Damage: Studies have shown that this compound derivatives can induce DNA double-strand breaks in P. falciparum, further contributing to their cytotoxic effect.[20]

-

Inhibition of PfATP6: this compound has been shown to inhibit the P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis within the parasite and causing cellular stress.[17]

This multi-targeted assault makes it difficult for the parasite to develop resistance and is a key reason for this compound's high efficacy.[17]

IV. Experimental Protocols for the Study of this compound

The investigation of this compound's bioactivity and mechanism of action relies on a variety of well-established in vitro and in vivo experimental protocols.

In Vitro Antimalarial Susceptibility Testing

The standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs is the IC₅₀ (half-maximal inhibitory concentration) assay.

Protocol: IC₅₀ Determination by SYBR Green I-based Fluorescence Assay

-

Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, synchronized ring-stage parasites are incubated with the various drug concentrations for a full life cycle (typically 48-72 hours).

-

Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is directly proportional to the number of viable parasites.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated by non-linear regression analysis.

Ring-Stage Survival Assay (RSA)

The RSA is a specific in vitro assay used to assess the susceptibility of early ring-stage parasites to this compound, which is particularly relevant for studying this compound resistance.[21]

Protocol: Ring-Stage Survival Assay (RSA)

-

Parasite Synchronization: P. falciparum cultures are tightly synchronized to obtain a narrow window of 0-3 hour old ring-stage parasites.

-

Drug Exposure: The synchronized ring-stage parasites are exposed to a high concentration of dihydrothis compound (DHA) for a short duration (typically 6 hours) to mimic in vivo drug exposure.[21]

-

Drug Washout: After the exposure period, the drug is thoroughly washed out from the culture.

-

Continued Culture: The parasites are then cultured for an additional 66-72 hours to allow surviving parasites to mature into schizonts.

-

Parasitemia Determination: The parasitemia is determined by microscopy of Giemsa-stained blood smears or by flow cytometry.

-

Calculation of Survival: The survival rate is calculated as the percentage of parasites that survived the drug treatment compared to an untreated control.

V. Mechanisms of Resistance

The emergence of this compound resistance, characterized by delayed parasite clearance, poses a significant threat to global malaria control efforts.[23] The primary molecular marker for this compound resistance is mutations in the propeller domain of the P. falciparum Kelch13 (PfK13) gene.[1][23][24] These mutations are thought to reduce the parasite's sensitivity to this compound by decreasing the drug's activation and enhancing the parasite's ability to cope with oxidative stress.[1] Other non-K13 mediated resistance mechanisms have also been reported.[1][24]

Conclusion

This compound and its derivatives remain indispensable tools in the treatment of malaria. Their unique chemical structure, centered around the endoperoxide bridge, dictates their potent and rapid parasiticidal activity. The iron-mediated activation and subsequent generation of a cascade of cytotoxic free radicals represent a sophisticated and multifaceted mechanism of action. A thorough understanding of this compound's chemical and biological properties, as detailed in this guide, is paramount for optimizing its clinical use, combating the threat of resistance, and inspiring the development of the next generation of antimalarial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. malariaworld.org [malariaworld.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationships of the Antimalarial Agent this compound 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secothis compound and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From this compound to new this compound antimalarials: biosynthesis, extraction, old and new derivatives, stereochemistry and medicinal chemistry requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. scispace.com [scispace.com]

- 11. Clinical pharmacokinetics and pharmacodynamics of this compound and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ClinPGx [clinpgx.org]

- 14. diva-portal.org [diva-portal.org]

- 15. The mode of action of antimalarial endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Heme as activator and target for this compound: Towards multiple pharmacological bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of this compound resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reactive Oxygen Species in Malaria Treatment | Encyclopedia MDPI [encyclopedia.pub]

- 23. researchgate.net [researchgate.net]

- 24. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Artemisinin Production: A Technical Guide to its Biosynthesis in Artemisia annua

Abstract

Artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, stands as a cornerstone in the global fight against malaria. Its discovery in the Chinese medicinal herb Artemisia annua has saved countless lives. However, the low in-planta concentration of this compound (0.1%–1% dry weight) presents a significant hurdle to its widespread and affordable availability.[1] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway for researchers, scientists, and drug development professionals. We will dissect the enzymatic cascade, from central carbon metabolism to the final non-enzymatic conversion, and detail the intricate regulatory networks that govern its production. Furthermore, this guide offers field-proven experimental protocols to empower researchers in their efforts to understand and engineer this vital metabolic pathway.

The Biosynthetic Blueprint: From Isoprenoid Precursors to this compound

The journey to this compound begins with the universal building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways in plants: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[2][3] While both pathways contribute to the isoprenoid pool, the MVA pathway is considered the predominant route for the biosynthesis of sesquiterpenes like this compound.[4]

The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPS), yields the 15-carbon precursor, farnesyl pyrophosphate (FPP).[5] FPP stands at a critical metabolic juncture, serving as a substrate for various terpene synthases.

The Committed Step: Amorpha-4,11-diene Synthase (ADS)

The first committed and rate-limiting step in this compound biosynthesis is the cyclization of FPP to amorpha-4,11-diene.[5][6] This intricate reaction is catalyzed by amorpha-4,11-diene synthase (ADS) , a sesquiterpene synthase belonging to the family of lyases.[7] Overexpression of the ADS gene has been shown to significantly increase this compound content in transgenic A. annua.[2]

The Oxidative Cascade: Cytochrome P450 Monooxygenase (CYP71AV1)

Following the formation of the amorphane skeleton, a series of oxidative modifications are orchestrated by the multifunctional cytochrome P450 monooxygenase, CYP71AV1 , in conjunction with its redox partner, cytochrome P450 reductase (CPR).[5][8] This single enzyme catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, then artemisinic aldehyde, and finally artemisinic acid.[9] The efficiency of CYP71AV1 is a critical determinant of the overall yield of this compound precursors.[10]

The Reductive Branch: Artemisinic Aldehyde Δ11(13)-Reductase (DBR2)

At the level of artemisinic aldehyde, the pathway bifurcates. For the synthesis of this compound, the Δ11(13) double bond of artemisinic aldehyde must be reduced. This crucial step is catalyzed by artemisinic aldehyde Δ11(13)-reductase (DBR2) , an enzyme belonging to the enoate reductase family.[11][12] The product of this reaction is dihydroartemisinic aldehyde.[11] The expression level of DBR2 is a key factor in directing metabolic flux towards this compound rather than other sesquiterpenoid byproducts.[13][14]

The Final Enzymatic Step: Aldehyde Dehydrogenase (ALDH1)

The penultimate step in the enzymatic pathway is the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid. This reaction is catalyzed by aldehyde dehydrogenase 1 (ALDH1) .[1][15] ALDH1 can also oxidize artemisinic aldehyde to artemisinic acid, highlighting its broader substrate specificity.[15]

A Non-Enzymatic Finale: Photo-oxidative Conversion

The final transformation of dihydroartemisinic acid into this compound is a non-enzymatic, photo-oxidative process that is thought to occur spontaneously within the glandular trichomes of the plant.[1][16] This light-dependent reaction forms the characteristic endoperoxide bridge that is essential for this compound's antimalarial activity.

Caption: The this compound biosynthetic pathway in Artemisia annua.

Cellular Context: The Glandular Trichome as a Biosynthetic Factory

The biosynthesis of this compound is highly compartmentalized, occurring primarily within the glandular secretory trichomes found on the leaves, stems, and flowers of A. annua.[17][18] These specialized structures are 10-celled, biseriate trichomes.[19] Laser microdissection studies have revealed that the key enzymes of the this compound pathway—ADS, CYP71AV1, and DBR2—are specifically expressed in the two apical cells of these trichomes.[20] In contrast, FPP synthase is expressed in both the apical and sub-apical cells, suggesting a potential transport of the FPP precursor to the site of this compound synthesis.[20]

Regulatory Networks: Orchestrating this compound Production

The production of this compound is tightly regulated at multiple levels, involving a complex interplay of transcription factors and hormonal signaling pathways.

Transcriptional Regulation

Several families of transcription factors have been identified as key regulators of this compound biosynthesis, including AP2/ERF, bHLH, MYB, and WRKY.[10] These transcription factors can directly bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression. For instance, the jasmonate-responsive transcription factor AaORA, an AP2/ERF family member, forms a complex with AaTCP14 to synergistically activate the promoters of DBR2 and ALDH1.[21][22]

Hormonal Influence

Plant hormones, particularly jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), play a pivotal role in upregulating this compound biosynthesis.[10] Exogenous application of MeJA has been shown to increase this compound content by inducing the expression of biosynthetic genes.[14] The JA signaling pathway involves the degradation of JAZ repressor proteins, which in turn allows for the activation of transcription factors like the AaTCP14-AaORA complex.[21][22] Other hormones such as abscisic acid (ABA), salicylic acid (SA), and gibberellins (GA) have also been reported to positively influence this compound production.[10][23]

Caption: Simplified regulatory network of this compound biosynthesis.

Experimental Protocols for the Researcher

This section provides a curated set of foundational protocols for the study of this compound biosynthesis. These methodologies are designed to be robust and adaptable to specific research questions.

Metabolite Analysis: Quantification of this compound and its Precursors

Accurate quantification of this compound and its precursors is fundamental to any research in this field. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Table 1: HPLC and GC-MS Parameters for this compound and Precursor Analysis

| Parameter | HPLC Method | GC-MS Method |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2] | Capillary column (e.g., HP-5MS)[4] |

| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v)[2] | - |

| Flow Rate | 1.0 mL/min[2] | - |

| Detection | UV (210-216 nm)[2] or ELSD[24] | Mass Spectrometry (MS)[7] |

| Oven Program | - | Initial temp 50°C, ramp to 200°C at 10°C/min, hold for 5 min[4] |

| Injection Volume | 5 µL[7] | 1 µL |

| Derivatization | Not typically required for this compound | May be required for precursors (e.g., methylation for carboxylic acids)[15] |

-

Sample Preparation:

-

Grind dried A. annua leaf tissue to a fine powder.

-

Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., 5 mL of methanol or chloroform) by sonication or vortexing.[2]

-

Centrifuge the extract to pellet the plant debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the filtered sample onto the C18 column.

-

Run the analysis using the parameters outlined in Table 1.

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of this compound at various concentrations.

-

Integrate the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive and accurate method for quantifying the transcript levels of the this compound biosynthetic genes.

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from A. annua tissues (e.g., leaves, trichomes) using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR Reaction Setup:

-

Design and validate primers specific to the target genes (ADS, CYP71AV1, DBR2, ALDH1) and a reference gene (e.g., actin) for normalization.

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the synthesized cDNA template.[25]

-

-

qRT-PCR Program:

-

Run the reaction on a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

In Vitro Enzyme Assays

Characterizing the kinetic properties of the biosynthetic enzymes is crucial for understanding their function and for metabolic engineering efforts.

-

Enzyme Preparation:

-

Clone the cDNA of the target enzyme (e.g., ADS, CYP71AV1, DBR2, ALDH1) into an appropriate expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant protein using standard molecular biology techniques. For membrane-bound enzymes like CYP71AV1, microsomal preparations from yeast are often used.[26]

-

-

Enzyme Reaction:

-

Prepare a reaction buffer specific to the enzyme being assayed. For example, for ALDH1, a Tris-HCl buffer at pH 8.5 can be used.[15]

-

Add the purified enzyme, the substrate (e.g., artemisinic aldehyde for DBR2), and any necessary cofactors (e.g., NADPH for DBR2).[4]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Detection and Quantification:

-

Stop the reaction (e.g., by adding a quenching agent or by solvent extraction).

-

Extract the product from the reaction mixture.

-

Analyze the product by HPLC or GC-MS as described in section 4.1.

-

Quantify the product formation to determine the enzyme's activity.

-

Investigating Regulatory Interactions

Understanding how transcription factors regulate the expression of the biosynthetic genes is key to manipulating the pathway for enhanced this compound production.

Caption: Experimental workflow for studying transcription factor interactions.

-

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to study the binding of a purified transcription factor to a specific DNA sequence (e.g., a promoter region of a biosynthetic gene) in vitro.[13][27] A labeled DNA probe containing the putative binding site is incubated with the transcription factor, and the resulting protein-DNA complex is separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled probe indicates binding.

Metabolic Engineering: Enhancing this compound Production

Genetic modification of A. annua offers a promising strategy to increase this compound yields. Agrobacterium tumefaciens-mediated transformation is a widely used method for introducing genes of interest into the plant genome.

-

Vector Construction:

-

Clone the gene of interest (e.g., a biosynthetic enzyme or a transcription factor) into a binary vector under the control of a suitable promoter (e.g., the constitutive CaMV 35S promoter).

-

-

Agrobacterium Transformation:

-

Plant Transformation:

-

Prepare sterile leaf explants from in vitro grown A. annua plantlets.

-

Infect the leaf explants with the transformed Agrobacterium culture.

-

Co-cultivate the explants with the bacteria for 2-4 days in the dark.[1]

-

-

Selection and Regeneration:

-

Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells.

-

Induce shoot and root formation on regeneration media.

-

-

Confirmation of Transformation:

-

Confirm the presence and expression of the transgene in the regenerated plants using PCR, qRT-PCR, and Southern blotting.

-

Future Perspectives and Conclusion

The elucidation of the this compound biosynthetic pathway has paved the way for innovative strategies to enhance its production. Metabolic engineering efforts, including the overexpression of key biosynthetic genes and the manipulation of regulatory networks, have shown considerable promise.[28][29] The development of synthetic biology approaches, such as the heterologous production of artemisinic acid in microbial hosts like Saccharomyces cerevisiae, offers an alternative and potentially more scalable production platform.[12]

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, from its core enzymatic machinery to its intricate regulatory control. The detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and manipulation of this vital metabolic pathway. By continuing to unravel the complexities of this compound biosynthesis, the scientific community can work towards ensuring a stable and affordable supply of this life-saving drug for all who need it.

References

- 1. Efficient method for Agrobacterium mediated transformation of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmv.org [mmv.org]

- 3. Metabolic engineering of this compound biosynthesis in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis and Isolation of Potential this compound Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous isolation of this compound and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of this compound biosynthesis [frontiersin.org]

- 12. Compartmentalized Metabolic Engineering for this compound Biosynthesis and Effective Malaria Treatment by Oral Delivery of Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 14. Overexpression of artemisinic aldehyde Δ11 (13) reductase gene-enhanced this compound and its relative metabolite biosynthesis in transgenic Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Optimization of genetic transformation of Artemisia annua L. Using Agrobacterium for this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of real-time PCR based molecular markers for two medicinal herb Artemisia species A. capillaris and A. iwayomogi - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. Agrobacterium tumefaciens-mediated transformation of Artemisia annua L. and regeneration of transgenic plants | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 24. Direct analysis of this compound from Artemisia annua L. using high-performance liquid chromatography with evaporative light scattering detector, and gas chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. www2.lbl.gov [www2.lbl.gov]

- 27. Electrophoretic Mobility Shift Assay (EMSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Advanced metabolic engineering strategies for increasing this compound yield in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Arsenal: A Technical Guide to Artemisinin Targets in Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

Foreword

The discovery of artemisinin, a sesquiterpene lactone derived from the sweet wormwood plant (Artemisia annua), marked a watershed moment in the fight against malaria.[1] Its potent and rapid parasiticidal activity, particularly against the deadly Plasmodium falciparum, has saved millions of lives. This compound and its derivatives form the cornerstone of modern antimalarial treatment, primarily administered as this compound-based Combination Therapies (ACTs).[1][2] However, the emergence and spread of this compound resistance, characterized by delayed parasite clearance, threatens to unravel these gains and underscores the urgent need for a deeper understanding of its mechanism of action.

This in-depth technical guide synthesizes our current knowledge of this compound's targets within the malaria parasite. Moving beyond a simplistic "one-drug, one-target" paradigm, we will explore the promiscuous nature of this compound's activity, the critical role of heme-mediated activation, and the intricate molecular pathways that parasites exploit to develop resistance. This guide is designed to be a comprehensive resource for researchers at the forefront of antimalarial drug discovery and development, providing not only a conceptual framework but also practical experimental insights.

The Activation Cascade: Heme as the Catalyst for this compound's Assault

The remarkable potency and selectivity of this compound are intrinsically linked to its unique activation mechanism within the parasite-infected red blood cell. The endoperoxide bridge within the this compound structure is the key to its parasiticidal activity.[1]

It is now widely accepted that the activation of this compound is a heme-dependent process.[3][4] During its intraerythrocytic life cycle, the malaria parasite digests copious amounts of host hemoglobin in its digestive vacuole to obtain amino acids for its growth and proliferation. This process releases large quantities of free heme (ferriprotoporphyrin IX). The iron (Fe²⁺) within the heme molecule catalyzes the cleavage of this compound's endoperoxide bridge, generating highly reactive carbon-centered radicals.[3] These radicals are the ultimate effectors of this compound's cytotoxic activity, indiscriminately alkylating a multitude of parasite biomolecules, including proteins, lipids, and heme itself.[3][5]

This heme-dependent activation explains this compound's specificity for malaria parasites, as the concentration of free heme is significantly higher in infected red blood cells compared to healthy host cells.

A Multi-Pronged Attack: The Promiscuous Targeting of this compound

Early research into this compound's mechanism of action sought to identify a single, specific protein target. While several candidates were proposed, including PfATP6 (a SERCA-type Ca²⁺-ATPase) and the translationally controlled tumor protein (TCTP), a consensus remained elusive.[3][5][6]

The advent of advanced chemical proteomics techniques has revolutionized our understanding, revealing that this compound does not operate as a "magic bullet" but rather as a "cluster bomb."[3] By employing activity-based protein profiling (ABPP) with this compound-based probes, researchers have been able to identify a vast and diverse array of protein targets that are covalently modified by activated this compound.

Two landmark studies by Wang et al. (2015) and Ismail et al. (2016) identified 124 and over 58 protein targets, respectively, demonstrating the promiscuous nature of this compound's action.[3][7] These targets are implicated in a wide range of critical cellular processes, effectively crippling the parasite through a multi-pronged assault.

Key Pathways Disrupted by this compound:

-

Hemoglobin Digestion and Heme Detoxification: this compound targets several proteases involved in hemoglobin degradation within the parasite's food vacuole, such as plasmepsins and falcipains.[5] By disrupting this pathway, this compound may not only starve the parasite of essential nutrients but also interfere with its own activation and the detoxification of toxic heme into hemozoin.[5]

-

Glycolysis: A significant number of glycolytic enzymes are targeted by this compound, disrupting the parasite's central energy metabolism.[5][8]

-

Protein Synthesis and Folding: Components of the ribosome and proteins involved in protein folding and trafficking are also alkylated, leading to a global disruption of protein homeostasis.[5][8][9]

-

Redox Homeostasis: Proteins involved in maintaining the parasite's redox balance are key targets, exacerbating oxidative stress.[5][8]

-

Ubiquitin/Proteasome System: The parasite's machinery for protein degradation and turnover is also compromised.

This broad-spectrum targeting explains the rapid and potent killing effect of this compound and suggests that the parasite's ability to develop resistance by modifying a single target is limited.

Table 1: A Consolidated View of Key this compound Protein Targets in P. falciparum

| Protein Category | Representative Protein Targets | Cellular Process | Reference |

| Proteolysis | Plasmepsin II, Plasmepsin IV, Falcipain-2 | Hemoglobin digestion | [3][5] |

| Glycolysis | Fructose-bisphosphate aldolase, Pyruvate kinase, Lactate dehydrogenase | Energy metabolism | [3][5] |

| Protein Synthesis | 60S ribosomal proteins, Elongation factor 1-alpha | Translation | [3][5][9] |

| Protein Folding | Heat shock protein 70 (HSP70), T-complex protein 1 (TCP-1) | Chaperone activity | [3] |

| Redox Homeostasis | Thioredoxin peroxidase, Glutathione S-transferase | Oxidative stress response | [3][5] |

| Signal Transduction | Phosphatidylinositol-3-kinase (PfPI3K) | Cell signaling, Vesicle trafficking | |

| Cytoskeleton | Actin, Tubulin | Cell structure and motility | [3] |

This table represents a selection of targets identified in major chemical proteomics studies. For a complete list, refer to the supplementary data of Wang et al., 2015 and Ismail et al., 2016.

The Resistance Mechanism: A Tale of Diminished Activation and Enhanced Stress Response

The emergence of this compound resistance, primarily in Southeast Asia and more recently in Africa, is a major global health concern.[2] Resistance is clinically defined by a delayed parasite clearance time following ACT treatment. At the molecular level, this resistance is strongly associated with single nucleotide polymorphisms in the propeller domain of the P. falciparum Kelch13 (PfK13) protein.[2]

The prevailing model for PfK13-mediated resistance does not involve a direct interaction between the mutated protein and this compound itself. Instead, it centers on a mechanism that reduces the parasite's susceptibility to the drug's cytotoxic effects.

The PfPI3K-PfKelch13 Axis: A Central Hub for Resistance

Recent groundbreaking research has implicated the phosphatidylinositol-3-kinase (PfPI3K) signaling pathway as a key mediator of this compound resistance. The current understanding is as follows:

-

PfKelch13 as a Substrate Adaptor: Wild-type PfKelch13 is believed to function as a substrate adaptor protein within a Cullin-RING E3 ubiquitin ligase complex.[10]

-

Ubiquitination and Degradation of PfPI3K: This complex targets PfPI3K for ubiquitination and subsequent degradation by the proteasome. This maintains normal levels of PfPI3K and its lipid product, phosphatidylinositol-3-phosphate (PI3P).

-

Mutant PfKelch13 Disrupts the Interaction: Mutations in the propeller domain of PfKelch13 impair its ability to bind to PfPI3K.[11]

-

Increased PfPI3K and PI3P Levels: The reduced ubiquitination and degradation of PfPI3K lead to its accumulation and a subsequent increase in the levels of PI3P.[12]

-

Enhanced Stress Response: Elevated PI3P levels are thought to enhance the parasite's ability to cope with the proteotoxic stress induced by this compound, possibly through the upregulation of the unfolded protein response (UPR) and autophagy.[12][13] This enhanced stress response allows the parasite to survive the initial onslaught of the drug.

Experimental Workflows for Target Identification

The identification of this compound's targets has been largely driven by chemical proteomics approaches. Here, we outline a generalized workflow for activity-based protein profiling (ABPP) to identify this compound-binding proteins in P. falciparum.

Activity-Based Protein Profiling (ABPP) Workflow

Detailed Protocol: In Situ Labeling and Enrichment of this compound Targets

1. Parasite Culture and Synchronization:

-

Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes under standard conditions.

-

Synchronize the parasite culture to the desired stage (e.g., ring, trophozoite, or schizont) using methods such as sorbitol lysis or magnetic-activated cell sorting (MACS).

2. In Situ Labeling with this compound-Alkyne Probe:

-

Resuspend the synchronized infected red blood cells (iRBCs) in complete culture medium.

-

Add the this compound-alkyne probe to a final concentration of 100-500 nM.

-

As a negative control, treat a parallel culture with a vehicle (e.g., DMSO) or an inactive this compound analog lacking the endoperoxide bridge.

-

Incubate the cultures for 2-4 hours under standard culture conditions.

3. Parasite Lysis and Protein Extraction:

-

Pellet the iRBCs by centrifugation and lyse the red blood cells with saponin (0.05-0.1% in PBS) to release the parasites.

-

Wash the parasite pellet extensively with PBS to remove host cell contaminants.

-

Lyse the parasite pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

4. Click Chemistry Reaction:

-

To the parasite lysate, add the click chemistry reaction components:

-

Biotin-azide

-

Copper (II) sulfate (CuSO₄)

-

A copper chelator/ligand (e.g., TBTA or THPTA)

-

A reducing agent (e.g., sodium ascorbate)

-

-

Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

5. Enrichment of Biotinylated Proteins:

-

Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

6. On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

7. LC-MS/MS Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

8. Data Analysis:

-

Search the MS/MS spectra against a P. falciparum protein database to identify the peptides and corresponding proteins.

-

Use label-free quantification or isotopic labeling methods to compare the abundance of proteins in the probe-treated sample versus the control to identify specific this compound targets.

Quantitative Assessment of this compound Susceptibility

The in vitro susceptibility of P. falciparum to this compound and its derivatives is a critical parameter for monitoring resistance and evaluating new compounds. The 50% inhibitory concentration (IC50) is a standard measure of drug potency.

Table 2: Comparative IC50 Values of this compound Derivatives Against Sensitive and Resistant P. falciparum Strains

| This compound Derivative | Parasite Strain | K13 Genotype | IC50 (nM) | Reference |

| Dihydrothis compound (DHA) | 3D7 | Wild-type | 1.1 - 4.8 | [12][14] |

| Dihydrothis compound (DHA) | Dd2 | Wild-type | 3.2 - 7.6 | [5] |

| Dihydrothis compound (DHA) | K1 (chloroquine-resistant) | Wild-type | ~5 | |

| Dihydrothis compound (DHA) | R561H mutant | R561H | 14.1 | [14] |

| Dihydrothis compound (DHA) | C580Y mutant | C580Y | 36.9 | [12] |

| Artesunate (AS) | 3D7 | Wild-type | 5.17 | [13] |

| Artemether (ATM) | Dd2 | Wild-type | ~10 | [5] |

Note: IC50 values can vary depending on the specific assay conditions and parasite strain. This table provides a representative range from the literature.

Future Perspectives and Drug Development Implications

The elucidation of this compound's promiscuous targeting and the molecular basis of resistance has profound implications for the future of antimalarial drug development.

-

Targeting Resistance Pathways: The PfPI3K pathway has emerged as a prime target for developing drugs that could re-sensitize resistant parasites to this compound. Inhibitors of PfPI3K could be used in combination with ACTs to combat resistance.[12]

-

Exploiting Promiscuity: The multi-targeted nature of this compound is a key advantage. Future drug discovery efforts could focus on developing compounds that mimic this promiscuous activity, making it more difficult for the parasite to develop resistance.

-

Novel Drug Combinations: A deeper understanding of the pathways disrupted by this compound can inform the rational design of new combination therapies. Partner drugs could be selected to target pathways that are complementary to those affected by this compound.

-

Advanced Target Deconvolution: Continued application of advanced chemical proteomics and other "omics" technologies will undoubtedly uncover further details of this compound's mechanism of action and may reveal novel vulnerabilities in the parasite.

Conclusion

This compound remains a powerful weapon in our arsenal against malaria, but its effectiveness is under threat. The research community has made remarkable strides in unraveling the complexities of its mode of action and the mechanisms by which the parasite evades its lethal effects. By embracing the concept of promiscuous targeting and dissecting the intricate signaling pathways involved in resistance, we are better equipped to develop the next generation of antimalarial therapies. This guide serves as a testament to the collective efforts of scientists worldwide and as a roadmap for future investigations aimed at preserving the efficacy of this life-saving drug.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the research on the targets of anti-malaria actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Haem-activated promiscuous targeting of this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new mass spectral library for high-coverage and reproducible analysis of the Plasmodium falciparum–infected red blood cell proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-based protein profiling reveals both canonical and novel ubiquitin pathway enzymes in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoaffinity probe‐based antimalarial target identification of this compound in the intraerythrocytic developmental cycle of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A molecular mechanism of this compound resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative structural and evolutionary analyses predict functional sites in the this compound resistance malaria protein K13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutations in Plasmodium falciparum Kelch13 (PfK13) dysregulates PI3K/AKT signalling pathway in this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. media.malariaworld.org [media.malariaworld.org]

- 13. journals.asm.org [journals.asm.org]

- 14. In Vitro Confirmation of this compound Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019 - PMC [pmc.ncbi.nlm.nih.gov]

The Iron-Clad Radical: A Technical Guide to Artemisinin's Mechanism of Action

Abstract

Artemisinin and its derivatives represent a potent class of therapeutic agents, initially lauded for their antimalarial properties and now increasingly investigated for their anticancer activities. The efficacy of these compounds is intrinsically linked to their ability to generate cytotoxic free radicals. This in-depth technical guide provides a comprehensive exploration of the core mechanisms underpinning this compound-induced free radical generation, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the bioactivation of the endoperoxide bridge, the critical role of iron, the subsequent cascade of radical formation, and the downstream cellular consequences. This guide is designed to be a self-validating system, integrating detailed experimental protocols with the causal logic behind methodological choices, ensuring both scientific integrity and practical applicability.

The Core Mechanism: An Iron-Mediated Cascade

The therapeutic action of this compound is contingent upon the cleavage of its defining structural feature: the 1,2,4-trioxane ring containing an endoperoxide bridge.[1] This process is not spontaneous but is predominantly initiated by intracellular iron, particularly ferrous iron (Fe²⁺) or heme.[2][3][4] This iron-dependent activation explains the selective toxicity of artemisinins towards malaria parasites, which are rich in heme from hemoglobin digestion, and cancer cells, which often have a higher intracellular iron pool to support rapid proliferation.[3][4][5]

The reaction is initiated when Fe²⁺ donates an electron to the endoperoxide bridge, leading to its reductive scission. This initial step generates a highly reactive oxygen-centered radical.[6] A subsequent cascade of intramolecular rearrangements and reactions ensues, ultimately producing both oxygen- and carbon-centered free radicals.[3][7][8] These this compound-derived radicals are the primary cytotoxic agents, indiscriminately targeting and damaging a wide array of essential biomolecules, including proteins, lipids, and nucleic acids, leading to overwhelming oxidative stress and cell death.[1][7][9]

Diagram of this compound Activation

The following diagram illustrates the iron-mediated activation of this compound and the subsequent generation of cytotoxic free radicals.